4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone moiety and a butanoic acid side chain. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly targeting enzymes or receptors influenced by morpholino and thiolactone functionalities. Its synthesis typically involves condensation reactions between pyrido[1,2-a]pyrimidine derivatives and thiazolidinone precursors under acidic or microwave-assisted conditions .
Properties
Molecular Formula |
C21H22N4O5S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C21H22N4O5S2/c1-13-4-5-16-22-18(23-7-9-30-10-8-23)14(19(28)25(16)12-13)11-15-20(29)24(21(31)32-15)6-2-3-17(26)27/h4-5,11-12H,2-3,6-10H2,1H3,(H,26,27)/b15-11- |
InChI Key |
IFFJUTIUKVYXKF-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCOCC4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCOCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves multiple steps. One common method includes the condensation of 7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl)butanoic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could provide specific benefits.
Industry: The compound’s properties make it a candidate for use in the development of new materials with specialized functions.
Mechanism of Action
The mechanism by which 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
The butanoic acid chain differentiates the target from shorter-chain derivatives (e.g., propyl in ), likely improving aqueous solubility and bioavailability.
Stereochemical Considerations: The Z-configuration of the methylene group in the thioxothiazolidinone ring is conserved across analogs, suggesting its necessity for maintaining structural integrity and activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Melting Points : Lower melting points in nitro-substituted analogs (e.g., 90–92°C for (S)-13g) suggest reduced crystallinity compared to methoxy derivatives (122–124°C for (S)-13c) .
- Synthetic Yields : Higher yields for nitro-substituted compounds (67% for (S)-13g) may reflect favorable reaction kinetics under acidic conditions .
Biological Activity
The compound 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid , also known by its CAS number 505079-01-6 , is a complex organic molecule with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H20N4O5S2
- Molar Mass : 460.53 g/mol
- Density : 1.55 ± 0.1 g/cm³ (predicted)
- Boiling Point : 567.8 ± 60.0 °C (predicted)
- pKa : 4.09 ± 0.10 (predicted)
Structural Features
The compound features a pyrido[1,2-a]pyrimidine core linked to a thiazolidine moiety, which is known for its diverse biological activities. The morpholino group enhances solubility and bioavailability, making it a candidate for various pharmacological applications.
Anticancer Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. In particular, the compound has demonstrated activity against various cancer cell lines, including breast carcinoma (MCF-7) and others. Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, such as the estrogen receptor and EGFR, indicating potential as a targeted therapy for hormone-dependent cancers .
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with cancer and other degenerative diseases .
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes critical in disease processes:
- Dihydrofolate Reductase : Implicated in cancer cell proliferation.
- Glucosidase : Relevant in diabetes management.
- Threonine Tyrosine Kinase (TTK) : Associated with cell cycle regulation.
These inhibitory effects suggest potential applications in both oncology and metabolic disorders .
Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized several derivatives of the compound and tested their efficacy against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent .
Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant activity of the compound against established antioxidants like ascorbic acid and trolox. The results indicated that the compound's antioxidant capacity was comparable to these standards, suggesting its utility in formulations aimed at combating oxidative stress-related diseases .
Study 3: Enzyme Inhibition Profile
A comprehensive enzyme inhibition study revealed that the compound effectively inhibited dihydrofolate reductase with an IC50 value indicating strong binding affinity. This positions it as a promising candidate for further development in cancer therapeutics targeting folate metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
